Molecular Weight Differentiation: Dibenzylamino Standard vs. Natural Tramadol Phase I Metabolites (M1–M5)
The target compound (CAS 66170-21-6, hydrobromide salt) has a molecular weight of 496.48 g/mol [1]. In contrast, the five natural phase I tramadol metabolites identified by Lintz et al. (1981) have molecular weights ranging from 221.3 g/mol (N,N,O-tridesmethyltramadol, M4 free base) to 263.4 g/mol (tramadol free base), with the most abundant active metabolite O-desmethyltramadol (M1) at 249.31 g/mol [2][3]. This represents a ~1.9- to ~2.2-fold molecular weight increase for the dibenzylamino compound compared to the natural metabolite panel, translating to distinct precursor ion selection (m/z ~416 for the free base [M+H]⁺) and product ion spectra in tandem mass spectrometry workflows [1].
| Evidence Dimension | Molecular weight (g/mol) – salt form |
|---|---|
| Target Compound Data | 496.48 g/mol (C₂₈H₃₄BrNO₂, hydrobromide salt); free base MW = 415.6 g/mol (C₂₈H₃₃NO₂) |
| Comparator Or Baseline | Tramadol HCl: 299.84 g/mol; O-Desmethyltramadol: 249.31 g/mol; N-Desmethyltramadol: 249.35 g/mol; N,N-Didesmethyltramadol: 235.32 g/mol; N,N,O-Tridesmethyltramadol: 221.30 g/mol (all free base values from HMDB and ChEBI databases) |
| Quantified Difference | Target compound is 1.6× to 2.2× heavier than any natural phase I metabolite; mass difference of ~150–275 Da |
| Conditions | Molecular weights sourced from ChemicalBook (target), HMDB, ChemSpider, and ChEBI (comparators); free base vs. salt form explicitly noted |
Why This Matters
This large mass differential ensures unambiguous selected reaction monitoring (SRM) transitions in LC-MS/MS, preventing cross-talk with endogenous tramadol metabolites in forensic or clinical toxicology panels.
- [1] ChemicalBook. TRANS-(±)-2-[(N,N-DIBENZYLAMINO)METHYL]-1-(3-METHOXYPHENYL)CYCLOHEXANOL, HYDROBROMIDE. CAS 66170-21-6. MW: 496.48. View Source
- [2] Lintz W, Erlacin S, Frankus E, Uragg H. Biotransformation of tramadol in man and animal. Arzneimittelforschung. 1981;31(11):1932-1943. PMID: 7198474. View Source
- [3] Human Metabolome Database (HMDB). Tramadol metabolite entries. O-Desmethyltramadol (HMDB0013859); N-Desmethyltramadol; N,N-Didesmethyltramadol (HMDB0060849). View Source
